
trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran
概要
説明
血小板膜に結合し、血小板凝集を阻害する能力について広く研究されています .
合成方法
L-659,989の合成には、いくつかの工程が含まれます。
アルキル化: 4-ヒドロキシ-3-ヨード-5-メトキシベンズアルデヒドは、高温のジメチルホルムアミド中で炭酸カリウムの存在下、プロピルブロミドでアルキル化されてプロピルエーテルが生成されます.
メチルスルファニル化合物生成: ブタンジオンは、銅の存在下、160℃でジメチルジスルフィドと反応させてメチルスルファニル化合物が生成されます.
酸化: メチルスルファニル化合物は、ジクロロメタン中でメタクロロ過安息香酸で酸化されてスルホン誘導体が生成されます.
還元および環化: スルホン誘導体は、高温のエタノール中で水素化ホウ素ナトリウムで還元されてジオールが生成され、続いてトリフルオロ酢酸をクロロホルム中で用いて環化されてL-659,989が生成されます.
準備方法
The synthesis of L-659,989 involves several steps:
Methylsulfanyl Compound Formation: The butanedione is reacted with dimethyl disulfide in the presence of copper at 160°C to form the methylsulfanyl compound.
Reduction and Cyclization: The sulfone derivative is reduced with sodium borohydride in hot ethanol to form a diol, which is then cyclized using trifluoroacetic acid in chloroform to yield L-659,989.
化学反応の分析
L-659,989は、さまざまな化学反応を起こします。
科学研究への応用
L-659,989は、科学研究にさまざまな応用があります。
科学的研究の応用
Platelet Activating Factor Antagonism
L-659989 is recognized for its potent antagonistic effects on PAF receptors. PAF is implicated in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. By inhibiting PAF activity, L-659989 has potential therapeutic applications in conditions such as:
- Asthma and Allergic Reactions : Studies indicate that PAF antagonists can mitigate bronchoconstriction and inflammatory responses associated with asthma .
- Cardiovascular Diseases : Given PAF's role in thrombus formation and cardiovascular events, L-659989 may offer protective effects against heart diseases by preventing excessive platelet aggregation .
Anti-inflammatory Effects
Research has shown that L-659989 can reduce inflammation in various animal models. Its ability to block PAF signaling pathways suggests potential applications in treating inflammatory conditions such as:
- Rheumatoid Arthritis : The compound may help alleviate joint inflammation and pain by modulating immune responses .
- Sepsis : By counteracting the effects of PAF during septic shock, L-659989 could serve as a novel therapeutic agent .
Case Studies and Research Findings
Several studies have documented the efficacy of L-659989 in various experimental settings:
作用機序
L-659,989は、血小板膜上の血小板活性化因子受容体に特異的かつ競合的に結合することで効果を発揮します . この結合は、血小板活性化因子の作用を阻害し、血小板凝集を阻止し、炎症を軽減します . この化合物の結合は、受容体に対する親和性に影響を与えるさまざまなカチオンとグアノシン5'-トリリン酸の影響を受けます .
類似の化合物との比較
L-659,989は、血小板活性化因子受容体アンタゴニストとして、高い特異性と効力を備えています . 類似の化合物には、次のようなものがあります。
血小板活性化因子: L-659,989は、血小板活性化因子自体と比較して、血小板活性化因子受容体に異なる結合をします.
その他の受容体アンタゴニスト: L-659,989は、他の血小板活性化因子受容体アンタゴニストと比較して、より強力で特異的です.
類似化合物との比較
L-659,989 is unique in its high specificity and potency as a platelet-activating factor receptor antagonist . Similar compounds include:
Platelet-activating factor: L-659,989 binds differently to platelet-activating factor receptors compared to platelet-activating factor itself.
Other receptor antagonists: L-659,989 is more potent and specific compared to other platelet-activating factor receptor antagonists.
生物活性
Trans-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, commonly referred to as L-659,989, is a synthetic compound that has garnered attention for its potent biological activities, particularly as a platelet-activating factor (PAF) receptor antagonist. This article delves into the biological activity of L-659,989, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
L-659,989 has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C24H32O8S
- Molecular Weight : 480.58 g/mol
The compound features a tetrahydrofuran ring and multiple methoxy and propoxy substituents that contribute to its biological activity.
L-659,989 acts primarily as a competitive antagonist of the PAF receptor. It inhibits the binding of PAF to its receptors on platelet membranes, which is crucial in mediating various physiological responses such as platelet aggregation and inflammatory processes.
Binding Affinity
The compound exhibits remarkable binding affinity with equilibrium inhibition constants ranging from:
- 1.1 nM (rabbit)
- 9.0 nM (human)
These values indicate that L-659,989 is significantly more effective than other PAF antagonists currently available .
Inhibition of Platelet Aggregation
L-659,989 effectively inhibits PAF-induced platelet aggregation in rabbits and humans. The effective dose (ED50) for neutrophils is:
- 4.5 nM (rat)
- 10 nM (human)
This inhibition is critical in conditions where excessive platelet activation contributes to thrombotic events .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting PAF-induced extravasation and lysosomal enzyme release in rat models. This suggests potential therapeutic applications in inflammatory diseases where PAF plays a pivotal role .
Oral Bioavailability
L-659,989 has shown significant oral bioavailability with an ED50 of:
- 0.2 mg/kg in female rats
It maintains an extraordinary oral duration of action lasting 12 to 16 hours at a dosage of 1.0 mg/kg , indicating its potential for practical therapeutic use .
Study on Metabolism
Research conducted on the metabolism of L-659,989 in rhesus monkeys revealed insights into its pharmacokinetics and potential implications for human therapy. The study illustrated how the compound is processed in vivo, providing essential data for future clinical applications .
Efficacy Against Anaphylactic Shock
In experimental models, L-659,989 demonstrated protective effects against lethal anaphylactic shock and endotoxin-induced shock in mice. This highlights its potential utility in managing severe allergic reactions .
Comparative Studies with Other Antagonists
Comparative studies have shown that L-659,989's efficacy surpasses that of other known PAF antagonists. Its unique chemical structure contributes to its enhanced potency and selectivity .
特性
IUPAC Name |
2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWPFJNQOZFEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926375 | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129314-27-8 | |
Record name | L 659989 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Methanesulfonyl)-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。